

conformational analysis of 1,3-diisopropylcyclohexane

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Compound of Interest

Compound Name: 1,3-Diisopropylcyclohexane

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An In-depth Technical Guide to the Conformational Analysis of **1,3-Diisopropylcyclohexane**

Introduction

The three-dimensional structure of cyclic molecules is paramount in determining their physical properties and biological activity. For drug development professionals and researchers, a precise understanding of molecular conformation is crucial for designing molecules that fit into specific biological targets. Cyclohexane and its derivatives are fundamental scaffolds in numerous pharmaceutical compounds. Their stability is predominantly governed by the chair conformation, which minimizes both angle and torsional strain.

Substituents on the cyclohexane ring can occupy either axial or equatorial positions, leading to different conformational isomers with distinct energy levels. The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers.^[1] This guide provides a comprehensive technical analysis of the conformational landscape of cis- and trans-**1,3-diisopropylcyclohexane**, detailing the energetic penalties associated with each conformation and outlining the modern experimental and computational methodologies used for their study.

Stereoisomers and Chair Conformations of 1,3-Diisopropylcyclohexane

1,3-diisopropylcyclohexane exists as two diastereomers: cis and trans. Each isomer exhibits unique conformational behavior due to the spatial arrangement of the two bulky isopropyl groups.

Cis-1,3-diisopropylcyclohexane

The cis isomer is characterized by having both isopropyl groups on the same face of the cyclohexane ring. This arrangement leads to two possible chair conformations that interconvert via a ring-flip process:

- Diequatorial (e,e) Conformation: Both isopropyl groups occupy equatorial positions.^[2] This arrangement places the bulky substituents away from the ring, minimizing steric hindrance.^{[3][4]} Consequently, the diequatorial conformation is the most stable and overwhelmingly predominant form of the cis-isomer.^[2]
- Diaxial (a,a) Conformation: Both isopropyl groups occupy axial positions. This conformation is highly unstable due to severe steric repulsion between the two isopropyl groups, known as a 1,3-diaxial interaction.^{[5][6]} This interaction is significantly more destabilizing than the sum of the individual interactions with axial hydrogens, effectively preventing the molecule from adopting this conformation to any measurable extent at equilibrium.

The extreme energy penalty of the diaxial form means that cis-**1,3-diisopropylcyclohexane** is essentially "locked" in the diequatorial conformation.

Trans-1,3-diisopropylcyclohexane

In the trans isomer, the two isopropyl groups are on opposite faces of the ring. A ring flip interconverts two chair conformations:

- Axial/Equatorial (a,e) Conformation: One isopropyl group is in an axial position, and the other is in an equatorial position.
- Equatorial/Axial (e,a) Conformation: After a ring flip, the previously axial group becomes equatorial, and the equatorial group becomes axial.

Crucially, these two conformations are mirror images of each other (enantiomers) and are energetically identical.^[6] Therefore, trans-**1,3-diisopropylcyclohexane** exists as a 50:50

mixture of two rapidly interconverting, equally stable conformers. Each of these conformers possesses steric strain resulting from one axial isopropyl group interacting with the axial hydrogens at the 3 and 5 positions relative to it.^[7]

Quantitative Conformational Analysis

The stability of cyclohexane conformers is quantified by the free energy difference (ΔG°) associated with moving a substituent from the equatorial to the axial position. This value is commonly referred to as the A-value.

Substituent	A-value (kcal/mol)	A-value (kJ/mol)
Methyl	1.74 ^[1]	7.3 ^[1]
Ethyl	1.79 ^[8]	7.5
Isopropyl	2.1 - 2.2 ^{[9][10]}	8.8 - 9.2 ^{[9][10]}
tert-Butyl	~5.0 ^[1]	~21 ^[1]

Table 1: Conformational Free Energy (A-values) for Common Alkyl Substituents.

The energy differences for the conformers of **1,3-diisopropylcyclohexane** can be summarized based on these principles.

Isomer	Conformation 1	Conformation 2	ΔG° (Conformer 1 \rightarrow 2)	Equilibrium Population
Cis	Diequatorial (e,e)	Diaxial (a,a)	> +10 kcal/mol (estimated)	~100% (e,e)
Trans	Axial/Equatorial (a,e)	Equatorial/Axial (e,a)	0 kcal/mol	50% (a,e) : 50% (e,a)

Table 2: Relative Energies and Equilibrium Populations for **1,3-Diisopropylcyclohexane** Conformers.

The energy of the cis-diaxial conformer is prohibitively high due to the severe steric clash between the two axial isopropyl groups, making its population negligible.

Experimental and Computational Protocols

The determination of conformational equilibria and energy barriers relies on a combination of advanced experimental techniques and computational modeling.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic processes of conformational exchange.^[11] By lowering the temperature, the rate of ring-flipping can be slowed to a point where individual conformers can be observed.^[12]

Objective: To "freeze out" the chair-chair interconversion on the NMR timescale, allowing for the direct observation and quantification of each conformer.

Methodology:

- **Sample Preparation:** A solution of the **1,3-diisopropylcyclohexane** isomer is prepared in a solvent with a low freezing point, such as carbon disulfide (CS₂) or deuterated methylene chloride (CD₂Cl₂). A typical concentration is 5-10 mg/mL.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit is required.
- **Data Acquisition:**
 - A reference spectrum (e.g., ¹H or ¹³C) is acquired at ambient temperature (e.g., 25 °C), where rapid ring-flipping results in a single, time-averaged set of signals.
 - The sample temperature is gradually lowered in increments (e.g., 10-20 °C). The system is allowed to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

- Spectra are recorded until the coalescence temperature (where signals begin to broaden) is passed and sharp, distinct signals for each conformer are resolved at a low temperature (e.g., -80 °C to -100 °C).^[12]
- Data Analysis:
 - At the lowest temperature, the signals corresponding to the axial and equatorial conformers are assigned.
 - The relative populations of the conformers are determined by integrating the corresponding signals.
 - The equilibrium constant (K_{eq}) is calculated from the ratio of the conformer populations.
 - The Gibbs free energy difference is calculated using the equation: $\Delta G^\circ = -RT\ln(K_{eq})$, where R is the gas constant and T is the temperature in Kelvin.^[7]

Computational Protocol: Quantum Mechanical Calculations

Computational chemistry provides a powerful means to model molecular structures and predict their relative stabilities without the need for laboratory experiments.^[13]

Objective: To calculate the optimized geometries and relative Gibbs free energies of the different chair conformations.

Methodology:

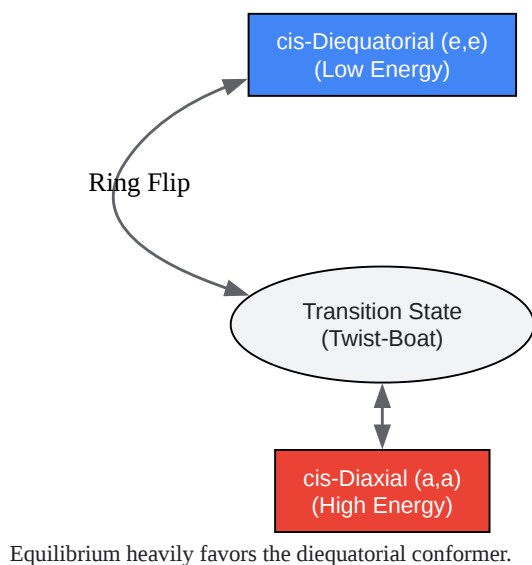
- Software: Standard quantum chemistry software packages like Gaussian, ORCA, or Spartan are used. Molecular visualizers like Avogadro or Chemcraft are used for building initial structures.^[14]
- Structure Generation: For each isomer (cis and trans), initial 3D structures for all possible chair conformations (cis-e,e; cis-a,a; trans-a,e) are built.
- Geometry Optimization: An energy minimization is performed on each structure to find its most stable geometry. A common and reliable method is Density Functional Theory (DFT)

using the B3LYP functional with a Pople-style basis set such as 6-31G(d).

- Frequency Calculation: A vibrational frequency calculation is performed on each optimized structure at the same level of theory. This step serves two purposes:
 - It confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies).
 - It provides the necessary thermodynamic data (enthalpy and entropy) to calculate the Gibbs free energy (G) at a standard temperature (e.g., 298.15 K).
- Energy Analysis: The relative free energy (ΔG) of each conformer is determined by subtracting the free energy of the most stable conformer from the free energies of the others. This calculated ΔG value can be directly compared to experimentally determined A-values.

Visualization of Conformational Equilibria

The relationships between the different conformers can be visualized using logical diagrams.



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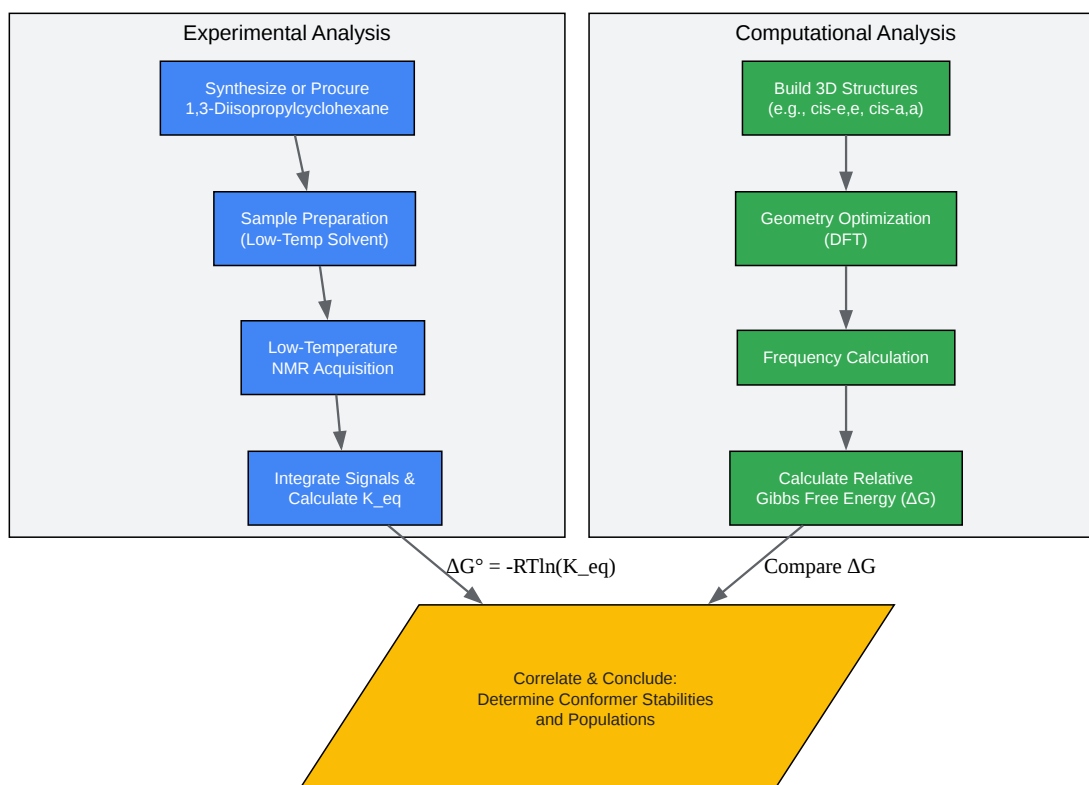
Caption: Conformational equilibrium of cis-**1,3-diisopropylcyclohexane**.



Rapid interconversion between two degenerate conformers.

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Caption: Conformational equilibrium of trans-**1,3-diisopropylcyclohexane**.



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